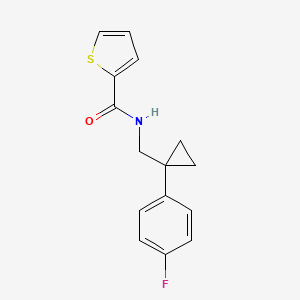
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide, also known as MSV, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSV is a member of the azetidine family of compounds and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide is not fully understood, but it is believed to act on the endocannabinoid system in the body. 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been found to bind to the CB1 receptor, which is involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and physiological effects:
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been found to reduce pain and inflammation, and to have anti-cancer properties. 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has several advantages for lab experiments, including its high purity and potency. However, 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide is a relatively new compound, and further research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several potential future directions for research on 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide. One area of interest is the development of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide derivatives with improved properties and efficacy. Another area of interest is the study of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide in combination with other compounds for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide involves the reaction of 3-phenylpropylamine with methylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with azetidine-3-carboxylic acid to form 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide. The synthesis of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been optimized to yield high purity and high yields of the compound.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been found to have potent analgesic, anti-inflammatory, and anti-cancer properties. In addition, 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-(3-phenylpropyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)16-10-13(11-16)14(17)15-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERVZKBUDFBCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2910395.png)
![5,6-Difluorobenzo[d]thiazol-2-amine](/img/structure/B2910396.png)

![2-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2910398.png)
![methyl 4-cyclopropyl-7-fluoro-6-(3-methylpiperidin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2910399.png)
![2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2910401.png)
![N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2910403.png)

![4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2910406.png)
![Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2910410.png)
![Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate](/img/structure/B2910412.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)